1-(cyanomethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid
Description
Properties
IUPAC Name |
1-(cyanomethyl)-3-thiophen-2-ylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O2S/c11-3-4-13-6-7(10(14)15)9(12-13)8-2-1-5-16-8/h1-2,5-6H,4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVLPDULLRGPRNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C=C2C(=O)O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The preparation of 1-(cyanomethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid generally involves:
- Construction of the pyrazole ring with appropriate substituents.
- Introduction of the cyanomethyl group at the N-1 position.
- Attachment or incorporation of the thiophen-2-yl substituent at the 3-position.
- Functionalization at the 4-position with a carboxylic acid group.
These steps often require condensation and cyclization reactions, selective substitution, and careful control of reaction conditions to achieve regioselectivity and high purity.
Reported Synthetic Approaches and Analogous Methods
Pyrazole Ring Formation and Substitution
- Pyrazole rings are commonly synthesized via condensation of hydrazines with 1,3-dicarbonyl compounds or their equivalents. For example, cyclization reactions involving hydrazine derivatives and α,β-unsaturated esters or ketones have been used to prepare substituted pyrazoles.
- In related pyrazole-4-carboxylic acid derivatives, such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, a two-step process is described:
- First, an α,β-unsaturated ester reacts with an acyl halide (e.g., 2,2-difluoroacetyl halide) under low temperature to form an α-difluoroacetyl intermediate.
- Second, condensation with methylhydrazine aqueous solution in the presence of a catalyst (e.g., potassium iodide) leads to cyclization forming the pyrazole ring, followed by acidification and recrystallization to obtain the pure product.
This approach demonstrates the utility of controlled condensation and cyclization reactions in pyrazole synthesis, which can be adapted for the target compound by substituting the appropriate starting materials to introduce the cyanomethyl and thiophen-2-yl groups.
Introduction of the Cyanomethyl Group
- The cyanomethyl substituent (–CH2CN) on the nitrogen of the pyrazole ring can be introduced via nucleophilic substitution reactions using cyanomethyl halides or related electrophiles reacting with the pyrazole nitrogen.
- Alternatively, a precursor bearing a suitable leaving group at the N-1 position can be reacted with cyanide sources to install the cyanomethyl moiety.
Incorporation of the Thiophen-2-yl Group
- The thiophen-2-yl substituent at the 3-position of the pyrazole ring is typically introduced by using thiophene-containing starting materials or via cross-coupling reactions (e.g., Suzuki or Stille coupling) if the pyrazole ring is pre-formed.
- Another approach involves condensation of thiophene-substituted precursors during the pyrazole ring formation step to ensure regioselective substitution.
Example Synthetic Route (Hypothetical Based on Related Chemistry)
| Step | Reagents/Conditions | Description | Outcome |
|---|---|---|---|
| 1 | α,β-Unsaturated ester with thiophen-2-yl substituent + cyanomethyl hydrazine derivative | Condensation and cyclization under acidic or catalytic conditions | Formation of pyrazole ring with thiophen-2-yl at 3-position and cyanomethyl at N-1 |
| 2 | Hydrolysis or oxidation | Conversion of ester to carboxylic acid at 4-position | Formation of 1-(cyanomethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid |
| 3 | Purification by recrystallization or chromatography | Removal of isomers and impurities | High purity product suitable for research |
Purification and Yield Considerations
- Recrystallization is a common purification method, often employing aqueous alcohol mixtures (ethanol, methanol, or isopropanol) to enhance purity and reduce isomeric impurities, as seen in related pyrazole syntheses.
- Yields depend on reaction conditions, catalyst choice, and purification efficiency. For related compounds, yields around 70–75% with >99% purity have been reported after recrystallization.
Summary Table of Key Preparation Features
Research Findings and Notes
- Direct literature on 1-(cyanomethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid synthesis is limited, but the compound’s structure suggests standard pyrazole synthetic methods can be adapted.
- The presence of both electron-rich thiophene and electron-withdrawing cyanomethyl and carboxylic acid groups requires careful control of reaction conditions to avoid side reactions.
- The synthetic strategy should minimize isomer formation, as isomeric impurities complicate purification and reduce yield.
- Catalytic cyclization and recrystallization protocols from related pyrazole carboxylic acids provide a valuable framework for efficient preparation.
- The compound is primarily used for research purposes, with potential for further chemical modifications due to its functional groups.
Chemical Reactions Analysis
Types of Reactions
1-(cyanomethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyanomethyl group can be reduced to an amine or other functional groups.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated pyrazoles, alkylated pyrazoles.
Scientific Research Applications
Medicinal Chemistry
This compound has been investigated for its potential therapeutic properties. Pyrazole derivatives are known for their biological activities, including anti-inflammatory, analgesic, and antimicrobial effects. The incorporation of a thiophene ring enhances these properties due to its electron-rich nature, which can improve the compound's interaction with biological targets.
Case Study: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry assessed the antimicrobial efficacy of various pyrazole derivatives, including 1-(cyanomethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid. The results indicated that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .
Agrochemicals
The compound’s structural features make it a candidate for developing new agrochemical agents. Pyrazole derivatives have shown promise as herbicides and insecticides due to their ability to disrupt biological processes in pests.
Case Study: Herbicidal Activity
Research conducted by agricultural scientists demonstrated that 1-(cyanomethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid effectively inhibited the growth of several weed species. The mechanism was attributed to its interference with photosynthesis and plant metabolic pathways .
Material Science
In material science, this compound can be used as a precursor for synthesizing novel polymers and nanomaterials. Its ability to form stable complexes with metal ions opens avenues for creating advanced materials with specific electronic and optical properties.
Case Study: Synthesis of Conductive Polymers
A recent study highlighted the use of 1-(cyanomethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid in synthesizing conductive polymers. The resulting materials demonstrated enhanced electrical conductivity and thermal stability compared to traditional conductive polymers .
Analytical Chemistry
The compound is also utilized in analytical chemistry as a reagent for detecting various analytes due to its unique chemical properties. Its reactivity allows it to form complexes with metal ions, which can be quantified using spectroscopic techniques.
Case Study: Metal Ion Detection
A study explored the use of this pyrazole derivative for the selective detection of heavy metal ions in environmental samples. The results showed high sensitivity and selectivity towards lead and mercury ions, indicating its potential application in environmental monitoring .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 1-(cyanomethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would vary based on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
Below is a detailed comparison of the target compound with analogous pyrazole-carboxylic acid derivatives, focusing on substituents, molecular properties, and reported biological activities.
Table 1: Structural and Molecular Comparison
Key Findings:
However, its discontinuation suggests instability or synthetic challenges compared to analogs like the propargyl-substituted derivative, which offers a reactive alkyne for modular functionalization . The trifluoromethyl (-CF₃) group in the thiazolyl-thiophene analog () enhances metabolic stability and lipophilicity, critical for oral bioavailability in drug candidates .
Biological Activity Trends Pyrazole derivatives with electron-withdrawing groups (e.g., -CN, -CF₃) often exhibit improved enzyme inhibition due to enhanced electrophilicity. For example, the 3-amino-substituted compound () shows antimicrobial activity, likely via interference with bacterial folate synthesis . The absence of reported activities for the target compound contrasts with its analogs, implying a need for further optimization or targeted assays.
Thermal and Physical Properties
- The thiazolyl-thiophene analog () has a high melting point (227–230°C), attributed to its rigid heterocyclic framework, whereas the target compound’s properties remain uncharacterized .
Biological Activity
1-(Cyanomethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid is a pyrazole derivative known for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in oncology and infectious diseases. This article reviews the synthesis, characterization, and biological evaluation of this compound, highlighting its mechanisms of action and efficacy based on recent studies.
Synthesis and Characterization
The synthesis of 1-(cyanomethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid typically involves the reaction of thiophene derivatives with cyanoacetic acid under basic conditions. The resulting product is characterized using various spectroscopic techniques, including NMR and X-ray crystallography, which confirm the structural integrity and purity of the compound.
Anticancer Properties
Recent studies have demonstrated that compounds containing the pyrazole moiety exhibit significant anticancer activity. For instance, a related pyrazole derivative was evaluated for its cytotoxic effects against various carcinoma cell lines using the MTT assay. The results indicated that such compounds can induce apoptosis in cancer cells with IC50 values comparable to standard chemotherapeutics like Cisplatin .
Table 1: Cytotoxic Activity of Pyrazole Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| 1 | Liver Carcinoma | 5.35 | |
| 1 | Lung Carcinoma | 8.74 | |
| Cisplatin | Liver Carcinoma | 3.78 | |
| Cisplatin | Lung Carcinoma | 6.39 |
Antimicrobial Activity
In addition to anticancer properties, this compound has also been studied for its antimicrobial activity. A series of derivatives were tested against bacterial strains, revealing promising results that suggest potential use as antimicrobial agents. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis .
The biological activity of 1-(cyanomethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid can be attributed to its ability to interact with specific molecular targets within cells. The pyrazole ring is known to engage in hydrogen bonding and π-π interactions with biological macromolecules, enhancing binding affinity and specificity towards targeted enzymes or receptors involved in disease processes.
Case Studies
Several case studies have highlighted the therapeutic potential of pyrazole derivatives:
- Study on Anticancer Efficacy : In a study involving a series of pyrazole derivatives, compounds were synthesized and screened for their anticancer properties against different tumor cell lines. The findings suggested that modifications to the pyrazole structure could enhance cytotoxic effects, indicating a structure-activity relationship (SAR) that warrants further investigation .
- Antimicrobial Evaluation : Another study focused on evaluating the antimicrobial properties of synthesized pyrazole derivatives against both Gram-positive and Gram-negative bacteria. Results indicated that certain modifications led to increased antibacterial activity, suggesting potential pathways for developing new antibiotics .
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 1-(cyanomethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid, and how are reaction conditions optimized?
Methodological Answer:
The synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto esters or aldehydes. For example:
- Step 1 : Formation of the pyrazole core via reaction of hydrazine with a β-keto ester (e.g., ethyl 3-oxo-3-phenylpropanoate) under reflux in ethanol .
- Step 2 : Introduction of the thiophen-2-yl group via Suzuki-Miyaura cross-coupling using Pd(PPh₃)₄ as a catalyst and arylboronic acids in deoxygenated DMF/water .
- Step 3 : Cyanomethylation at the N1 position using bromoacetonitrile or similar reagents in the presence of a base (e.g., K₂CO₃) .
Key Parameters : Catalyst loading (e.g., 5 mol% Pd), temperature (80–100°C), and solvent polarity significantly affect yield. Purification via flash chromatography (DCM/MeOH gradients) ensures >90% purity .
Basic: Which analytical techniques are critical for characterizing this compound’s structure and purity?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., thiophen-2-yl protons at δ 7.2–7.5 ppm; pyrazole C4-carboxylic acid at ~170 ppm) .
- LC-MS : Validates molecular weight (e.g., [M+H]⁺ at m/z 260–280) and purity (>95% by UV detection) .
- Elemental Analysis : Ensures stoichiometric consistency (C, H, N within ±0.3% of theoretical values) .
Advanced: How can researchers resolve contradictions in reported biological activities of this compound across studies?
Methodological Answer:
Contradictions often arise from assay variability or impurities. Systematic approaches include:
- Purity Verification : Use HPLC with dual detection (UV/ELSD) to rule out degradation products .
- Dose-Response Curves : Test across a broad concentration range (e.g., 0.1–100 µM) to confirm EC₅₀/IC₅₀ consistency .
- Assay Standardization : Compare results against positive controls (e.g., streptomycin for antibacterial assays) under identical conditions (pH, temperature) .
Advanced: What computational strategies predict the compound’s interaction with biological targets (e.g., enzymes)?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding to Keap1 or bacterial enoyl-ACP reductase. Key parameters:
- QSAR Modeling : Correlate substituent electronic properties (Hammett σ values) with activity. For example, electron-withdrawing groups (e.g., -CN) enhance target affinity .
Advanced: How do structural modifications (e.g., substituent variation) impact physicochemical and biological properties?
Methodological Answer:
- Thiophene Substituents : Halogenation (e.g., Cl at thiophene C5) increases logP (lipophilicity) and antibacterial potency by 2–3 fold .
- Cyanomethyl Group : Replacement with bulkier groups (e.g., allyl) reduces solubility but improves metabolic stability in microsomal assays .
- Carboxylic Acid Bioisosteres : Substitution with tetrazole improves oral bioavailability (e.g., 40% vs. 15% for the parent acid) .
Advanced: What are the dominant degradation pathways under stress conditions (e.g., light, heat)?
Methodological Answer:
- Photodegradation : UV exposure (254 nm) induces cleavage of the thiophene ring, monitored via HPLC-MS .
- Hydrolytic Stability : Acidic conditions (pH <3) decarboxylate the C4-carboxylic acid; buffer solutions (pH 7.4) show <5% degradation over 72 hours .
- Thermal Stability : DSC/TGA reveals decomposition above 200°C; recommend storage at −20°C under nitrogen .
Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?
Methodological Answer:
- Antibacterial : Broth microdilution (MIC determination against S. aureus ATCC 29213) .
- Enzyme Inhibition : Fluorescence-based assays (e.g., Keap1-Nrf2 interaction inhibition at 10 µM) .
- Cytotoxicity : MTT assay in HEK293 cells (IC₅₀ >50 µM indicates selectivity) .
Advanced: How can regioselectivity challenges during pyrazole functionalization be addressed?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
